2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C6H5Cl3N2O2 and a molecular weight of 243.48 g/mol . It is known for its unique structure, which includes an imidazole ring and a trichloroethyl ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 1H-imidazole-1-carboxylic acid and 2,2,2-trichloroethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate include:
- 1H-Imidazole-1-carboxylic acid, 2,2,2-trichloroethyl ester
- 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
These compounds share structural similarities but may differ in their reactivity and applications.
Properties
IUPAC Name |
2,2,2-trichloroethyl imidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPFFJOICMDOSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513679 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70737-50-7 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.